Predicted Octanol-Water Partition Coefficient (LogP) Differentiation: 1,3,4,9-TeBDF vs. 1,2,3,4-TeBDF and 2,3,7,8-TeBDF
1,3,4,9-Tetrabromo-dibenzofuran has a calculated octanol-water partition coefficient (LogP) of 6.1, obtained via computational prediction from the Molaid chemical database [1]. By comparison, the 1,2,3,4-tetrabrominated positional isomer (CAS 617707-58-1) has a calculated LogP of 6.636 from Chemsrc , representing a ΔLogP of +0.54 relative to 1,3,4,9-TeBDF. The 2,3,7,8-tetrabrominated isomer (CAS 67733-57-7) has an ACD/LogP of 6.94 from ChemSpider , representing a ΔLogP of +0.84. This 0.5–0.8 log-unit difference in LogP between tetrabrominated isomers translates to a predicted 3- to 6-fold difference in octanol-water partitioning behavior, which directly influences environmental fate modeling predictions for soil sorption coefficients (Koc), bioaccumulation factors (BCF), and sediment-water partitioning [2]. The 1,3,4,9-substitution pattern produces a measurably lower predicted lipophilicity than either the fully lateral (2,3,7,8) or the ortho-fused (1,2,3,4) tetrabrominated patterns, which must be accounted for in quantitative structure-property relationship (QSPR) models used for environmental risk assessment of PBDF mixtures [2].
3- to 6-fold predicted partitioning difference; impacts environmental fate modeling if isomer misassigned.
Computational prediction; no experimental LogP data for 1,3,4,9-TeBDF.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.1 (calculated) |
| Comparator Or Baseline | 1,2,3,4-TeBDF: LogP = 6.636; 2,3,7,8-TeBDF: ACD/LogP = 6.94 |
| Quantified Difference | ΔLogP = −0.54 vs. 1,2,3,4-TeBDF; ΔLogP = −0.84 vs. 2,3,7,8-TeBDF |
| Conditions | Computational prediction (Molaid/Chemsrc/ACD algorithm); no experimental LogP data available for 1,3,4,9-TeBDF |
Why This Matters
A LogP difference of 0.5–0.8 between tetrabrominated isomers predicts a 3- to 6-fold difference in environmental partitioning behavior, impacting model accuracy for fate and transport assessments if the incorrect congener's value is substituted.
- [1] Molaid. 1,3,4,9-Tetrabromo-dibenzofuran | 617707-75-2. Calculated LogP = 6.1. View Source
- [2] Jackson, J.A., Diliberto, J.J., & Birnbaum, L.S. (1993). Estimation of octanol-water partition coefficients and correlation with dermal absorption for several polyhalogenated aromatic hydrocarbons. Fundamental and Applied Toxicology, 21(3), 334-344. Key finding: Strong inverse correlations were found between octanol-water partition coefficient estimates and single-dose dermal absorption. View Source
